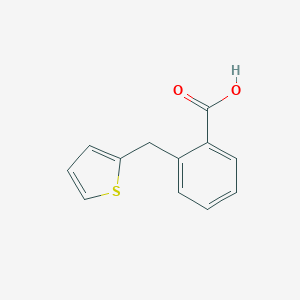

2-噻吩-2-基甲基-苯甲酸

描述

2-Thiophen-2-ylmethyl-benzoic acid is a compound with the molecular formula C12H10O2S . It has a molecular weight of 218.27 g/mol . The compound is also known by other names such as 2-(thiophen-2-ylmethyl)benzoic acid, 2-(2-thienylmethyl)benzoic acid, and 2-[(thiophen-2-yl)methyl]benzoic acid .

Synthesis Analysis

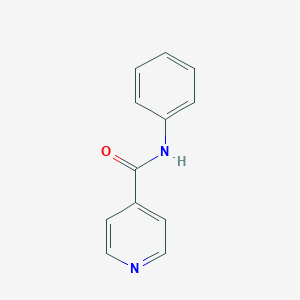

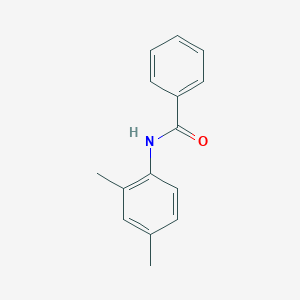

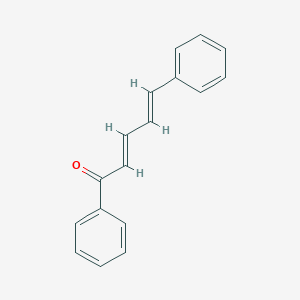

A method has been developed for direct amide bond synthesis between carboxylic acids and amines via (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a highly active bench-stable catalyst . This catalyst was found to be very effective at room temperature for a large range of substrates .Molecular Structure Analysis

The compound’s IUPAC name is 2-(thiophen-2-ylmethyl)benzoic acid . Its InChI is InChI=1S/C12H10O2S/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1-7H,8H2,(H,13,14) . The Canonical SMILES is C1=CC=C(C(=C1)CC2=CC=CS2)C(=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 218.04015073 g/mol . The Topological Polar Surface Area is 65.5 Ų .科学研究应用

合成与表征: 陈芬儿(2012 年)通过维蒂希-霍纳反应、水解和氢化反应,以邻氰基苄氯为原料合成了 2-(噻吩-2-乙基)苯甲酸,总收率约为 60% (陈芬儿,2012)。

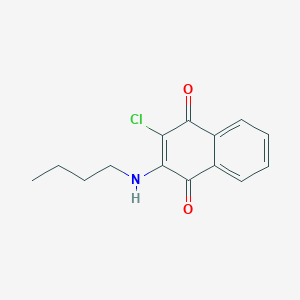

对癌细胞系的细胞毒性作用: Ünver 和 Cantürk(2017 年)研究了邻位和对位异构体噻吩乙酰水杨酸酯对癌细胞和正常细胞系的细胞毒性作用。他们发现 2-((2-(噻吩-2-基)乙酰)硫代)苯甲酸的邻位异构体比对位异构体在诱导结肠癌细胞系中细胞死亡方面更有效 (Ünver 和 Cantürk,2017)。

Eu(III) 和 Tb(III) 中的荧光敏化: Viswanathan 和 Bettencourt-Dias(2006 年)评估了噻吩基衍生的硝基苯甲酸配体作为 Eu(III) 和 Tb(III) 荧光的可能敏化剂。他们使用发光光谱学和 X 射线晶体学对这些化合物进行了表征 (Viswanathan 和 Bettencourt-Dias,2006)。

衍生化合物的合成: Safonov、Panasenko 和 Knysh(2017 年)合成了 2-((4-(R-氨基)-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-基)硫代)乙酸盐,并使用现代物理化学分析方法确定了它们的结构 (Safonov、Panasenko 和 Knysh,2017)。

新颖的合成和应用: Morales-Salazar 等人(2022 年)合成了化合物 2-苄基-3-吗啉基-7-(噻吩-2-基)-6-(噻吩-2-基甲基)-6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮,展示了一种新颖的方法,可能对制药和材料科学产生影响 (Morales-Salazar 等,2022)。

作用机制

Target of Action

The primary target of 2-(thiophen-2-ylmethyl)benzoic acid is the reaction between carboxylic acids and amines . This compound acts as a highly active catalyst for direct amidation at room temperature for a large range of substrates .

Mode of Action

2-(thiophen-2-ylmethyl)benzoic acid interacts with its targets by facilitating the direct amidation between carboxylic acids and amines . This interaction results in the formation of amides, which are crucial components in a wide range of biochemical processes .

Biochemical Pathways

The compound affects the biochemical pathway of amide synthesis. It catalyzes the direct amidation between carboxylic acids and amines, leading to the formation of amides . The downstream effects of this pathway include the synthesis of proteins, as amides are integral parts of amino acids, the building blocks of proteins.

Result of Action

The molecular and cellular effects of 2-(thiophen-2-ylmethyl)benzoic acid’s action primarily involve the formation of amides. This can impact various biological processes, as amides play a crucial role in the structure and function of proteins .

属性

IUPAC Name |

2-(thiophen-2-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPADQOOYORSPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311316 | |

| Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-2-ylmethyl-benzoic acid | |

CAS RN |

62636-87-7 | |

| Record name | NSC241141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophen-2-ylmethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

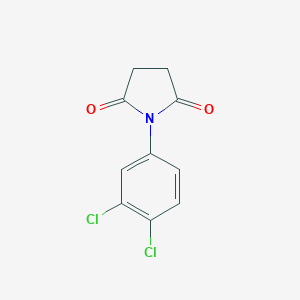

Feasible Synthetic Routes

Q & A

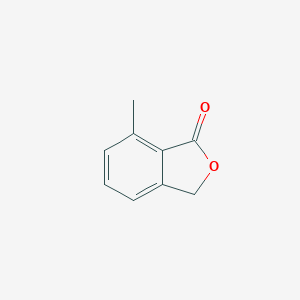

Q1: What is the significance of the research paper "Reductive Cleavage of Phthalides with Iodotrimethylsilane" in the context of 2-(2-thienylmethyl)benzoic acid?

A1: The research paper [] outlines a novel method for synthesizing 2-(2-thienylmethyl)benzoic acid. The researchers successfully demonstrate the reductive cleavage of a specific 3-arylphthalide (containing a thiophene ring) using iodotrimethylsilane, yielding 2-(2-thienylmethyl)benzoic acid as one of the products. This method offers a potentially valuable pathway for obtaining this specific compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)